![molecular formula C12H10FN3O2 B4317008 5-(4-FLUOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE](/img/structure/B4317008.png)
5-(4-FLUOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE
Overview
Description
5-(4-FLUOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE is a fluorinated pyrazole derivative. Pyrazoles and their derivatives are known for their diverse biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic properties . The fluorine substitution in this compound enhances its stability and binding affinity, making it a valuable candidate in medicinal chemistry .
Preparation Methods
The synthesis of 5-(4-FLUOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. This is followed by oxidative aromatization of pyrazoline under conventional heating . The reaction conditions include basic conditions at 180 watts for 2 minutes . Industrial production methods may involve scaling up these reactions while maintaining the same conditions to ensure consistency and yield.
Chemical Reactions Analysis
5-(4-FLUOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, semicarbazide, and oxidative agents . The major products formed from these reactions are typically other pyrazole derivatives, which can exhibit different biological activities depending on the substituents added .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex heterocyclic systems . In biology and medicine, it has shown potential as an anti-cancer agent, particularly against breast cancer cell lines . It also exhibits antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, and analgesic properties . In the industry, fluorinated pyrazoles are popular as drug agents due to their enhanced stability and binding affinity .
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα) with a binding affinity close to that of 4-OHT, a native ligand . This interaction can modulate various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar compounds to 5-(4-FLUOROPHENYL)-6A-METHYL-3H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE include other fluorinated pyrazole derivatives such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole . These compounds share similar structural features and biological activities but may differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific substitution pattern, which enhances its stability and binding affinity .
Properties
IUPAC Name |
5-(4-fluorophenyl)-6a-methyl-3,3a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-12-9(6-14-15-12)10(17)16(11(12)18)8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIHABPNVOCFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CN=N1)C(=O)N(C2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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